molecular formula C20H26O2 B14356718 1,1'-Peroxybis(2-tert-butylbenzene) CAS No. 92139-04-3

1,1'-Peroxybis(2-tert-butylbenzene)

Cat. No.: B14356718
CAS No.: 92139-04-3
M. Wt: 298.4 g/mol
InChI Key: XWNZUULCIYEPFU-UHFFFAOYSA-N
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Description

1,1’-Peroxybis(2-tert-butylbenzene) is an organic peroxide compound characterized by the presence of two tert-butylbenzene groups connected via a peroxide linkage. This compound is known for its stability and is used in various chemical processes due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Peroxybis(2-tert-butylbenzene) can be synthesized through the reaction of 2-tert-butylphenol with hydrogen peroxide in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the acid catalyst facilitating the formation of the peroxide linkage between the two tert-butylbenzene groups.

Industrial Production Methods

Industrial production of 1,1’-Peroxybis(2-tert-butylbenzene) often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,1’-Peroxybis(2-tert-butylbenzene) undergoes various chemical reactions, including:

    Oxidation: The peroxide linkage can be cleaved under oxidative conditions, leading to the formation of tert-butylbenzene derivatives.

    Reduction: Reduction of the peroxide linkage can yield the corresponding alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or sulfuric acid.

Major Products

    Oxidation: Tert-butylbenzene derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted tert-butylbenzene compounds.

Scientific Research Applications

1,1’-Peroxybis(2-tert-butylbenzene) has a wide range of applications in scientific research:

    Chemistry: Used as an initiator in polymerization reactions and as a reagent in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including its role as an oxidizing agent.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-Peroxybis(2-tert-butylbenzene) involves the cleavage of the peroxide linkage, leading to the formation of reactive oxygen species. These reactive intermediates can interact with various molecular targets, including proteins, nucleic acids, and lipids, resulting in oxidative modifications. The compound’s effects are mediated through pathways involving oxidative stress and redox signaling.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylbenzene: A simpler compound with a single tert-butyl group attached to a benzene ring.

    1,4-Di-tert-butylbenzene: Contains two tert-butyl groups attached to a benzene ring in the para positions.

    tert-Butyl hydroperoxide: Contains a tert-butyl group attached to a hydroperoxide functional group.

Uniqueness

1,1’-Peroxybis(2-tert-butylbenzene) is unique due to its peroxide linkage, which imparts distinct chemical reactivity and stability compared to other tert-butylbenzene derivatives. This compound’s ability to generate reactive oxygen species makes it valuable in various chemical and biological applications.

Properties

CAS No.

92139-04-3

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

1-tert-butyl-2-(2-tert-butylphenyl)peroxybenzene

InChI

InChI=1S/C20H26O2/c1-19(2,3)15-11-7-9-13-17(15)21-22-18-14-10-8-12-16(18)20(4,5)6/h7-14H,1-6H3

InChI Key

XWNZUULCIYEPFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OOC2=CC=CC=C2C(C)(C)C

Origin of Product

United States

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